molecular formula C17H16ClN3OS B2832283 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-92-5

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2832283
CAS No.: 332949-92-5
M. Wt: 345.85
InChI Key: ITUPHEVJIWNDSE-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that belongs to the thieno[2,3-b]pyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with appropriate thieno[2,3-b]pyridine intermediates under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. This compound targets cancer stem cells, reducing their viability and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide apart is its specific substitution pattern and the resulting biological activities. Its ability to target cancer stem cells and induce apoptosis makes it a unique candidate for further research in cancer therapy .

Properties

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-8-7-9(2)20-17-13(8)14(19)15(23-17)16(22)21-12-6-4-5-11(18)10(12)3/h4-7H,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUPHEVJIWNDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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